Cas no 305343-16-2 (2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde)

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Benzothiazol-2-ylsulfanyl)-cyclohex-1-enecarbaldehyde
- 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde
- AKOS000121692
- UPCMLD0ENAT5324951:001
- EN300-01003
- 305343-16-2
- C14H13NOS2
- CS-0218447
- Z56768451
- 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde
-
- インチ: InChI=1S/C14H13NOS2/c16-9-10-5-1-3-7-12(10)17-14-15-11-6-2-4-8-13(11)18-14/h2,4,6,8-9H,1,3,5,7H2
- InChIKey: PKFPGBQIDVVWIN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 275.04385639Da
- どういたいしつりょう: 275.04385639Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-01003-1.0g |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 1g |
$414.0 | 2023-04-29 | |
Enamine | EN300-01003-2.5g |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 2.5g |
$810.0 | 2023-04-29 | |
1PlusChem | 1P019H94-50mg |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 50mg |
$152.00 | 2024-05-06 | |
1PlusChem | 1P019H94-100mg |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 100mg |
$196.00 | 2024-05-06 | |
Enamine | EN005-7069-10g |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 10g |
$1778.0 | 2023-10-28 | |
Enamine | EN005-7069-0.5g |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 0.5g |
$310.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289117-5g |
2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 5g |
¥28051.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289117-1g |
2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 1g |
¥10432.00 | 2024-08-02 | |
1PlusChem | 1P019H94-2.5g |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 2.5g |
$1063.00 | 2023-12-17 | |
1PlusChem | 1P019H94-1g |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde |
305343-16-2 | 95% | 1g |
$574.00 | 2023-12-17 |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehydeに関する追加情報
Introduction to 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde (CAS No. 305343-16-2)
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde (CAS No. 305343-16-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its benzothiazole and cyclohexene moieties, exhibits a range of interesting properties that make it a valuable candidate for various applications.
The benzothiazole moiety is a well-known heterocyclic structure that is widely used in the synthesis of pharmaceuticals, dyes, and other functional materials. It is known for its strong electron-withdrawing properties and its ability to form stable complexes with various metal ions. The presence of this moiety in 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde contributes to its unique chemical and biological activities.
The cyclohexene ring, on the other hand, provides a rigid structure that can influence the conformational flexibility and stability of the molecule. This ring system is often found in natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The combination of the benzothiazole and cyclohexene moieties in 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde results in a compound with a unique set of properties that are being explored for their potential therapeutic applications.
Recent studies have highlighted the potential of 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, research published in the Cancer Letters has shown that 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde can inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in many types of cancer.
The pharmacokinetic properties of 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-enecarbaldehyde have also been studied to evaluate its suitability as a therapeutic agent. Preliminary data indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are important considerations for drug development. However, further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
In terms of synthetic accessibility, 2-(1,3-benzothiazolylsulfanyl)cyclohexenecarbaldehyde can be synthesized using well-established methods in organic chemistry. One common approach involves the reaction of benzothiazole thiol with cyclohexenecarbonyl chloride, followed by purification using column chromatography or recrystallization techniques. The ease of synthesis and availability of starting materials make this compound an attractive target for large-scale production.
The safety profile of 2-(1,3-benzothiazolylsulfanyl)cyclohexenecarbaldehyde has been evaluated in several preclinical studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity (NCE), comprehensive safety assessments are essential before advancing to clinical trials.
In conclusion, 2-(1,3-benzothiazolylsulfanyl)cyclohexenecarbaldehyde (CAS No. 305343-16-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique combination of benzothiazole and cyclohexene moieties endows it with interesting chemical and biological properties that warrant further investigation. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its therapeutic potential for various diseases.
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